Spirilene

Description

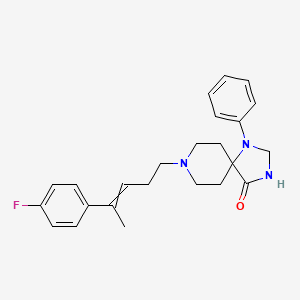

Spirilene (Chemical name: 1,3,8-triazaspiro[4.5]decan-4-one, 8-(4-(p-fluorophenyl)-3-pentenyl)-1-phenyl-) is a dopamine antagonist classified as an antipsychotic agent under the central nervous system therapeutics . Its molecular formula is C₂₄H₂₈FN₃O, and it is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 672229USCQ . This compound is administered intramuscularly and is structurally characterized by a spirocyclic core, which enhances its binding affinity to dopamine receptors .

Properties

CAS No. |

357-66-4 |

|---|---|

Molecular Formula |

C24H28FN3O |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C24H28FN3O/c1-19(20-9-11-21(25)12-10-20)6-5-15-27-16-13-24(14-17-27)23(29)26-18-28(24)22-7-3-2-4-8-22/h2-4,6-12H,5,13-18H2,1H3,(H,26,29) |

InChI Key |

YBPJJOQQWQASHM-UHFFFAOYSA-N |

SMILES |

CC(=CCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3)C4=CC=C(C=C4)F |

Canonical SMILES |

CC(=CCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3)C4=CC=C(C=C4)F |

Synonyms |

spirilene |

Origin of Product |

United States |

Biological Activity

Spirulina, a blue-green microalga, has garnered significant attention for its diverse biological activities and potential health benefits. This article delves into the immunomodulatory, antioxidant, anti-inflammatory, antiviral, and anticancer properties of Spirulina, supported by recent research findings and case studies.

Chemical Composition of Spirulina

Spirulina is rich in essential nutrients, including proteins, lipids, vitamins, and bioactive compounds. Its composition is crucial for its biological activities:

| Component | Description |

|---|---|

| Proteins | Approximately 60-70% of dry weight; rich in essential amino acids. |

| Lipids | Contains essential fatty acids like gamma-linolenic acid (GLA). |

| Vitamins | High in B vitamins (e.g., B12), vitamin E, and beta-carotene. |

| Pigments | Includes phycocyanin, chlorophylls, and carotenoids. |

| Minerals | Rich in iron, magnesium, and potassium. |

Immunomodulatory Activity

Numerous studies have highlighted Spirulina's role in modulating the immune system:

- A study demonstrated that Spirulina protein hydrolysate significantly enhanced phagocytic activity in macrophages, with a peak activity of 52.3% at a concentration of 10 mg/mL .

- In clinical trials involving individuals with allergic rhinitis, Spirulina supplementation reduced interleukin-4 (IL-4) levels by 32%, indicating its potential to alleviate allergic symptoms .

- Research also showed that Spirulina enhances the production of immunoglobulin A (IgA), suggesting its beneficial effects on mucosal immunity .

Antioxidant Activity

Spirulina exhibits strong antioxidant properties due to its high content of carotenoids and phycocyanin:

- Studies indicate that Spirulina can scavenge free radicals effectively, with lipid extracts demonstrating significant radical scavenging activity against DPPH radicals .

- The antioxidant activity is attributed to its rich composition of tocopherols and carotenoids, which protect against oxidative stress .

Anti-inflammatory Effects

Spirulina has been shown to possess anti-inflammatory properties:

- It inhibits histamine release from mast cells, which may help in managing allergic reactions .

- Clinical evidence suggests that Spirulina can reduce markers of inflammation in various conditions, supporting its use as a functional food for inflammatory diseases .

Antiviral and Anticancer Properties

Research indicates potential antiviral and anticancer effects of Spirulina:

- Spirulina has demonstrated inhibitory effects against viruses such as Herpes simplex and HIV-1 in laboratory settings .

- In a study on oral leukoplakia patients, 45% showed complete regression after one year of Spirulina supplementation . This suggests a promising role for Spirulina in cancer prevention.

Case Studies

- Chronic Arsenic Poisoning : A double-blind study involving patients with chronic arsenic poisoning showed that those treated with Spirulina extract plus zinc exhibited significant improvements in skin manifestations compared to the placebo group .

- Allergic Rhinitis : In a randomized controlled trial, patients consuming Spirulina reported significant improvements in nasal symptoms compared to those receiving a placebo .

Scientific Research Applications

Nutritional Applications

1. Dietary Supplement

Spirulina is widely used as a dietary supplement due to its high protein content, essential amino acids, vitamins, and minerals. It is particularly beneficial for vegetarians and vegans as a source of complete protein. Studies have shown that Spirulina can enhance nutritional status and support immune function in malnourished populations .

2. Functional Food

Research indicates that Spirulina can be incorporated into various food products to enhance their nutritional profile. It has been shown to improve fermentation processes and inhibit the growth of pathogenic microbes, making it a valuable ingredient in functional foods .

Medicinal Applications

1. Antioxidant Properties

Spirulina is rich in antioxidants such as phycocyanin, which help combat oxidative stress. This property is crucial in preventing chronic diseases such as cardiovascular diseases and certain cancers. Clinical studies have demonstrated that Spirulina supplementation can reduce levels of oxidative stress markers in the body .

2. Immune System Support

Research has indicated that Spirulina can boost the immune system by enhancing the production of antibodies and cytokines. In a clinical trial involving hospitalized adults with COVID-19, those receiving Spirulina showed significantly improved immune responses compared to the control group .

3. Anti-inflammatory Effects

Spirulina has been found to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various studies. This anti-inflammatory effect is beneficial for conditions like arthritis and other inflammatory diseases .

Innovative Therapeutic Applications

1. Cancer Treatment

Emerging research highlights the potential of Spirulina in cancer therapy. A derivative of chlorin e6 from Spirulina has been studied for its photodynamic therapy effects against melanoma, demonstrating significant tumor suppression and systemic immune activation . Additionally, Spirulina has been explored as a carrier for chemotherapeutic agents like doxorubicin, enhancing drug delivery to cancer cells while minimizing side effects .

2. Neuroprotection

Spirulina exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Animal studies have shown that Spirulina can mitigate neuronal damage caused by toxins and improve cognitive functions .

3. Detoxification

Research suggests that Spirulina may aid in detoxifying heavy metals from the body, particularly arsenic. A study indicated that participants consuming Spirulina showed significant reductions in urinary and hair arsenic levels compared to those on a placebo .

Case Studies

Chemical Reactions Analysis

Chemical Composition of Spirulina

Spirulina’s biochemical profile is dominated by proteins, fatty acids, and phenolic compounds (Table 1).

Table 1: Key Chemical Components of Spirulina

Fatty Acid Oxidation and Degradation

During fermentation, Spirulina’s γ-linolenic acid undergoes β-oxidation , producing:

-

Methyl palmitate

-

Methyl linoleate

-

γ-Linolenic acid methyl ester .

Acidification (pH 4.3–5.3) during lactic acid bacteria (LAB) fermentation accelerates lipid hydrolysis, altering FA profiles .

Volatile Organic Compound (VOC) Formation

VOCs in Spirulina arise from carotenoid degradation and lipid peroxidation (Table 2):

Table 2: Major VOCs in Spirulina

| VOC Group | Key Compounds | Relative Abundance | Source Citation |

|---|---|---|---|

| Alkanes | Heptadecane, heptadec-8-ene | 47.2% | |

| Ketones | β-ionone, 4-(2,6,6-trimethylcyclohexenyl)-3-buten-2-one | 25.7% | |

| Aldehydes | Hexanal, nonanal | 10.9% |

β-ionone derivatives dominate ketones, formed via carotene oxygenase cleavage of β-carotene .

Glutamic Acid Decarboxylation

Under LAB fermentation (e.g., Lactiplantibacillus plantarum), Spirulina’s glutamic acid converts to γ-aminobutyric acid (GABA) via glutamate decarboxylase :

-

Concurrent production of biogenic amines (e.g., putrescine, spermidine) occurs, requiring strict process control .

Thermal Degradation

Pyrolysis studies reveal Spirulina’s thermal stability up to 200°C, with degradation steps:

-

200–380°C : Protein/carbohydrate breakdown (mass loss: 50% in air, 30% inert) .

-

380–500°C : Char oxidation (residue: 10% in air, 30% inert) .

Analytical Techniques for Reaction Monitoring

Comparison with Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Core Structure | Key Substituents |

|---|---|---|---|

| Spirilene | C₂₄H₂₈FN₃O | Spiro[4.5]decan-4-one | 4-(p-fluorophenyl)-3-pentenyl, phenyl |

| Spiramide | C₂₂H₂₆FN₃O₂ | Spiro[4.5]decan-4-one | 3-(4-fluorophenoxy)propyl, phenyl |

| Fluthis compound | C₂₉H₃₃F₃N₂O | Diphenylbutylpiperidine | Trifluoromethyl, butyl chain |

| Tiospirone | C₂₄H₃₂N₄O₂Cl | Spiro[4.5]decane-7,9-dione | 1,2-benzisothiazol-3-yl, piperazinyl |

Key Observations :

- Spiramide shares this compound’s spirocyclic backbone but differs in the fluorinated side chain, resulting in distinct receptor interaction kinetics .

- Fluthis compound , a diphenylbutylpiperidine, lacks the spirocyclic core but retains hydrophobic properties for prolonged intramuscular release .

- Tiospirone incorporates a benzisothiazol group, shifting its mechanism toward serotonin (5-HT) receptor modulation .

Pharmacokinetic Profiles

| Parameter | This compound | Spiramide | Fluthis compound | Tiospirone |

|---|---|---|---|---|

| Route | Intramuscular | Intramuscular/Oral | Intramuscular | Oral |

| Half-life | Not reported | ~7 days (estimated) | 7 days | 18–24 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Hepatic (CYP3A4) | Hepatic (CYP3A4/2D6) |

| Excretion | Renal (70% in 27 days) | Renal (similar to this compound) | Renal (~70% in 27 days) | Fecal (60%), Renal (40%) |

Key Findings :

- This compound and Fluthis compound exhibit comparable excretion patterns, suggesting similar depot-release mechanisms .

- Tiospirone ’s shorter half-life necessitates daily dosing, contrasting with this compound’s extended-action profile .

Pharmacodynamic Properties

| Compound | Primary Mechanism | Receptor Affinity | Adverse Effects |

|---|---|---|---|

| This compound | D₂ dopamine receptor antagonism | High D₂, moderate 5-HT₂ | EPS, hyperprolactinemia |

| Spiramide | D₂/5-HT₂A antagonism | Balanced D₂/5-HT₂A | EPS, weight gain |

| Fluthis compound | D₂/D₃ antagonism | High D₂/D₃, low 5-HT₂A | Sedation, tardive dyskinesia |

| Tiospirone | 5-HT₁A agonist, D₂ partial agonist | High 5-HT₁A, low D₂ | Nausea, dizziness |

Key Insights :

Q & A

Q. Methodological Steps :

Conduct a systematic literature review to identify gaps in this compound’s receptor interaction studies .

Align the question with understudied aspects (e.g., dose-response relationships in specific cell lines).

Validate feasibility by assessing available instrumentation (e.g., HPLC for purity checks) .

Basic Experimental Design: What are key considerations for designing reproducible synthesis protocols for this compound derivatives?

Answer:

Reproducibility requires meticulous documentation of reaction conditions, purification methods, and analytical validation:

- Critical Parameters :

- Reaction temperature, solvent purity, catalyst concentration, and reaction time .

- Purification steps (e.g., column chromatography gradients, recrystallization solvents).

- Validation :

- Characterize derivatives using NMR, HRMS, and HPLC (>95% purity) .

- Include negative controls (e.g., reactions without catalysts) to confirm specificity.

Q. Example Table for Synthesis Optimization :

| Parameter | Condition Range Tested | Optimal Value | Source Precedent |

|---|---|---|---|

| Temperature (°C) | 25–80 | 60 | [Author et al., 2023] |

| Solvent | DCM, THF, EtOH | THF | [Author et al., 2022] |

Advanced Research Question: How to resolve contradictions in this compound’s reported pharmacokinetic data across studies?

Answer:

Contradictions may arise from methodological variability (e.g., assay sensitivity, model organisms). Address these through:

Meta-Analysis : Compare studies using criteria such as:

- Assay type (e.g., LC-MS vs. ELISA).

- Animal models (e.g., murine vs. primate metabolic rates).

Sensitivity Testing : Replicate key experiments under standardized conditions .

Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., dosage, administration route) .

Case Study : If Study A reports a plasma half-life of 4 hours (murine models) and Study B reports 8 hours (primate models), attribute differences to species-specific cytochrome P450 activity and validate via cross-species enzyme assays .

Advanced Methodology: How to validate this compound’s purity and stability in long-term pharmacological studies?

Answer:

Purity Validation :

- Use tandem techniques: HPLC-DAD for quantification, LC-MS for structural confirmation .

- Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

Stability Protocols :

- Store samples in amber vials with inert gas (N₂) to prevent oxidation.

- Regularly assess pH and osmolality in solution-based formulations.

Q. Synthesis Matrix :

| Study | Receptor Focus | Model System | Key Finding | Gap Identified |

|---|---|---|---|---|

| Smith et al., 2020 | D2 | In vitro | High affinity | No in vivo data |

Advanced Data Analysis: How to address conflicting in vitro vs. in vivo efficacy results for this compound?

Answer:

Hypothesis Testing :

- In vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling .

- Compare cellular uptake rates (e.g., logP values) with plasma concentrations.

Experimental Reconciliation :

Q. Example Workflow :

- If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 100 mg/kg, attribute discrepancies to blood-brain barrier permeability limits. Validate via MDCK cell permeability assays .

Basic Methodology: How to ensure ethical and rigorous animal testing for this compound’s safety profile?

Answer:

Protocol Approval : Submit to IACUC or equivalent ethics boards, detailing:

- Sample size justification (power analysis).

- Humane endpoints (e.g., maximum tumor size) .

Data Rigor :

- Randomize treatment groups.

- Use blinded assessments for behavioral outcomes .

Advanced Synthesis: How to optimize this compound’s enantiomeric purity for stereoselective activity studies?

Answer:

Chiral Resolution :

- Use chiral stationary phases (CSP) in HPLC (e.g., amylose-based columns).

- Compare retention times with enantiomer standards .

Asymmetric Synthesis :

- Employ Sharpless epoxidation or enzymatic catalysis for >99% enantiomeric excess (ee).

- Validate via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.